molecular formula C9H11ClIN B2617515 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride CAS No. 1808271-73-9

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2617515
CAS No.: 1808271-73-9
M. Wt: 295.55
InChI Key: RHKSSWIXXBOFKZ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H11ClIN. It is characterized by the presence of an iodophenyl group attached to a cyclopropanamine structure, with a hydrochloride salt form.

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an aromatic compound is treated with iodine in the presence of a catalyst.

    Amination: The cyclopropane ring is then aminated using an appropriate amine source under suitable conditions.

    Formation of the Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group may facilitate binding to specific sites, while the cyclopropanamine structure can modulate the compound’s activity. Pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclopropan-1-amine;hydrochloride: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)cyclopropan-1-amine;hydrochloride: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluorophenyl)cyclopropan-1-amine;hydrochloride: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(4-iodophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKSSWIXXBOFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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